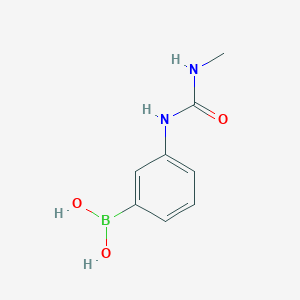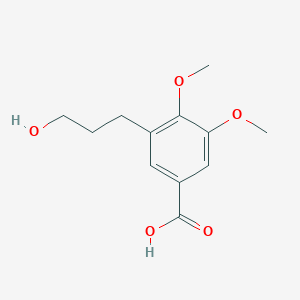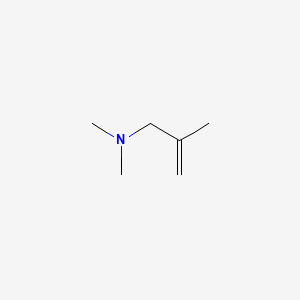
N,N,2-Trimethylpropenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-Trimethylpropenylamine is an organic compound that belongs to the class of allylic amines. These compounds are characterized by the presence of an allyl group (a carbon-carbon double bond) attached to an amine group. This compound is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of allylamine, N,N,2-trimethyl- can be achieved through several methods. One common method involves the reaction of allyl chloride with ammonia, followed by distillation to obtain the desired product . Another method includes the reaction of allyl chloride with hexamine . Additionally, pure samples can be prepared by hydrolysis of allyl isothiocyanate .
Industrial Production Methods: Industrial production of allylamine, N,N,2-trimethyl- often involves the use of transition-metal-catalyzed allylic substitution reactions. For example, palladium-catalyzed allylic substitution reactions (Tsuji-Trost reactions) are widely employed for the N-allylation of alkylamines and ammonia . These methods provide high yields and selectivity under mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: N,N,2-Trimethylpropenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include secondary and tertiary amines, as well as various substituted allylic compounds .
Aplicaciones Científicas De Investigación
N,N,2-Trimethylpropenylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of allylamine, N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. For example, terbinafine, an allylamine derivative, inhibits the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in antifungal effects .
Comparación Con Compuestos Similares
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom.
Uniqueness: N,N,2-Trimethylpropenylamine is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
6000-82-4 |
|---|---|
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
N,N,2-trimethylprop-2-en-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)5-7(3)4/h1,5H2,2-4H3 |
Clave InChI |
GKZOJSZSGYEWSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


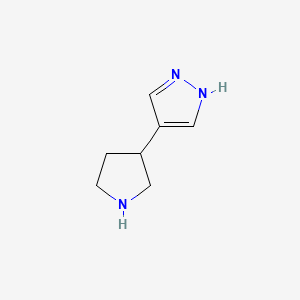
![1-[4-(3-Bromopropoxy)phenyl]acetone](/img/structure/B8737744.png)


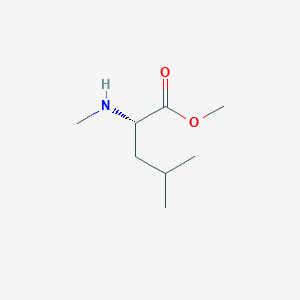
![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)


